

# molecular formula and weight of pipecuronium bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pipecuronium Bromide*

Cat. No.: *B120275*

[Get Quote](#)

## An In-Depth Technical Guide to Pipecuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Pipecuronium bromide** is a long-acting, non-depolarizing neuromuscular blocking agent with a steroidal structure. It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This technical guide provides a comprehensive overview of the molecular and chemical properties of **pipecuronium bromide**, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

### Chemical and Molecular Properties

**Pipecuronium bromide** is a bisquaternary aminosteroid derivative. Its chemical structure is integral to its function as a neuromuscular blocking agent.

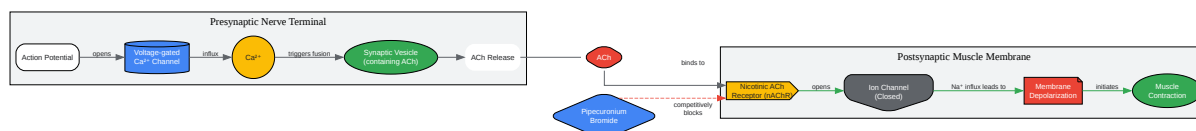
Property	Value	Source
Molecular Formula	C35H62Br2N4O4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	762.7 g/mol	<a href="#">[1]</a>
CAS Number	52212-02-9	
Appearance	White to Off-White Solid	
Solubility	Water: 80 mg/mL (104.89 mM), DMSO: 120 mg/mL (157.34 mM)	

## Mechanism of Action

**Pipecuronium bromide** exerts its pharmacological effect by competitively inhibiting the action of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the depolarization of the muscle cell membrane that is necessary for muscle contraction. This competitive antagonism leads to muscle relaxation. Some studies also suggest a secondary mechanism involving the inhibition of acetylcholine release from the presynaptic nerve terminal.

## Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of **pipecuronium bromide** at the neuromuscular junction.



[Click to download full resolution via product page](#)

Mechanism of action of **pipecuronium bromide** at the neuromuscular junction.

## Pharmacokinetics and Pharmacodynamics

The clinical effects of **pipecuronium bromide** are determined by its pharmacokinetic and pharmacodynamic properties.

### Pharmacokinetic Parameters

Parameter	Value	Patient Population	Source
Plasma Clearance	2.96 ± 1.05 mL/min/kg	Healthy Adults	
	2.61 ± 1.16 mL/min/kg	Patients with Cirrhosis	
Terminal Elimination Half-life	111 ± 46 min	Healthy Adults	
	143 ± 25 min	Patients with Cirrhosis	
Volume of Distribution (steady state)	350 ± 81 mL/kg	Healthy Adults	
	452 ± 222 mL/kg	Patients with Cirrhosis	

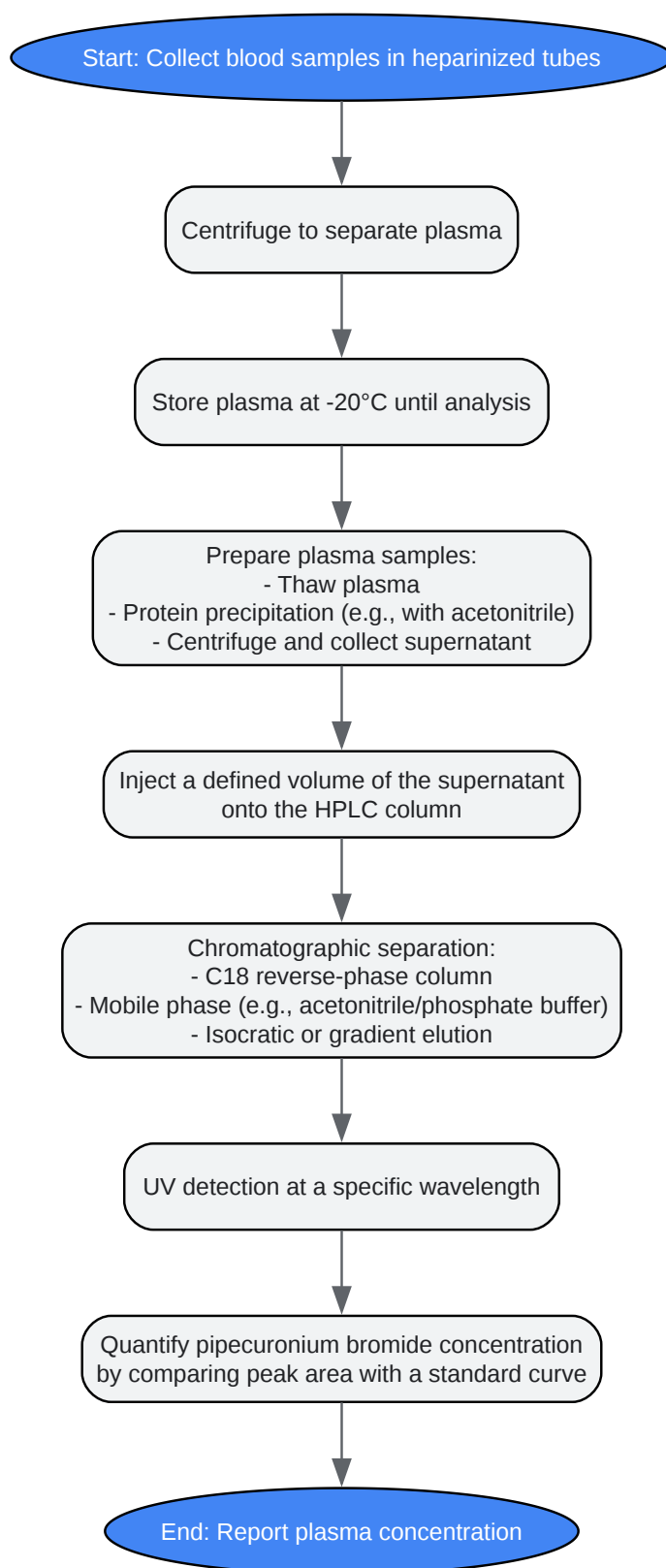
### Pharmacodynamic Parameters

Parameter	Value	Anesthetic Conditions	Source
ED95	44.6 µg/kg	Nitrous oxide and isoflurane	
46.9 µg/kg	Nitrous oxide and halothane		
48.7 µg/kg	Droperidol and fentanyl		
35.12 µg/kg	Balanced anesthesia (elderly)		
Onset of Action (90% twitch suppression)	2.6 ± 0.8 min (70 µg/kg)	Thiopental, fentanyl, N2O/O2	
2.0 ± 0.6 min (85 µg/kg)	Thiopental, fentanyl, N2O/O2		
2.1 ± 0.6 min (100 µg/kg)	Thiopental, fentanyl, N2O/O2		
Clinical Duration (to 25% twitch recovery)	167 ± 41 min	Healthy Adults	
165 ± 48 min	Patients with Cirrhosis		

## Experimental Protocols

### Determination of Pipecuronium Bromide Plasma Concentration by High-Pressure Liquid Chromatography (HPLC)

This protocol outlines the general steps for quantifying **pipecuronium bromide** in plasma samples.



[Click to download full resolution via product page](#)

Workflow for HPLC analysis of **pipecuronium bromide** in plasma.

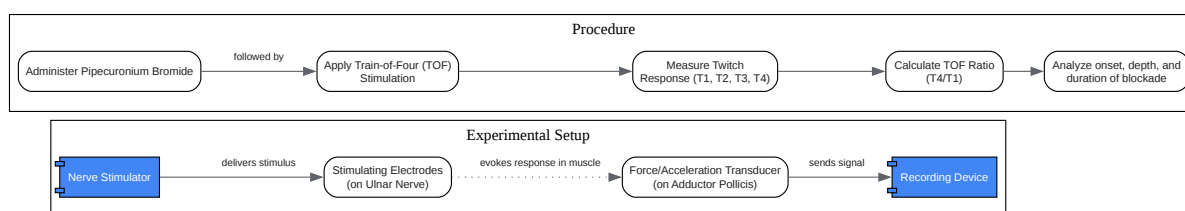
Note: Specific parameters such as the exact mobile phase composition, flow rate, column temperature, and detector wavelength need to be optimized and validated for each laboratory setting.

## In Vivo Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of **pipecuronium bromide** are typically assessed by monitoring the evoked muscle response to nerve stimulation.

### Experimental Setup:

- **Patient/Animal Preparation:** Anesthetize the subject according to the study protocol.
- **Nerve Stimulation:** Place stimulating electrodes over a peripheral nerve, commonly the ulnar nerve at the wrist.
- **Muscle Response Measurement:** Attach a force or acceleration transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical or electromyographic response.
- **Stimulation Protocol:** The most common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
- **Data Acquisition:** Record the twitch responses. The degree of neuromuscular blockade is quantified by the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch).



[Click to download full resolution via product page](#)

Experimental workflow for in vivo neuromuscular monitoring.

## Conclusion

**Pipecuronium bromide** is a well-characterized neuromuscular blocking agent with predictable pharmacokinetic and pharmacodynamic profiles. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The experimental protocols described in this guide provide a framework for the continued investigation and understanding of this and similar compounds in both preclinical and clinical research settings. For drug development professionals, a thorough understanding of these technical aspects is crucial for the design of new neuromuscular blocking agents with improved safety and efficacy profiles.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dose-response relation and time course of action of pipecuronium bromide in humans anesthetized with nitrous oxide and isoflurane, halothane, or droperidol and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of different doses of pipecuronium bromide during nitrous-oxide-fentanyl anaesthesia in adult surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of pipecuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative pharmacokinetics of pipecuronium bromide, pancuronium bromide and vecuronium bromide in anesthetized man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular formula and weight of pipecuronium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120275#molecular-formula-and-weight-of-pipecuronium-bromide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)